1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine
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Overview
Description
1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine is an organic compound belonging to the class of indoles Indoles are heterocyclic compounds containing a fused pyrrole and benzene ring This particular compound is characterized by the presence of a chlorine atom at the 7th position of the indole ring and a dimethylmethanamine group at the 1st position
Preparation Methods
The synthesis of 1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 7-chloroindole, which serves as the core structure.
N-Alkylation: The indole nitrogen is alkylated using dimethylamine and formaldehyde under basic conditions to introduce the N,N-dimethylmethanamine group.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity through controlled reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced amine derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions, forming new derivatives with potentially different properties.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable indole structure.
Mechanism of Action
The mechanism of action of 1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine can be compared with other indole derivatives such as:
1-(1H-indol-3-yl)-N,N-dimethylmethanamine: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
7-chloro-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of the dimethylmethanamine group, leading to different applications and properties.
5-chloro-1H-indole-3-yl)-N,N-dimethylmethanamine: Chlorine atom at the 5th position, which may affect its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
IUPAC Name |
1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-14(2)7-8-6-13-11-9(8)4-3-5-10(11)12/h3-6,13H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRBMXVJWHETAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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